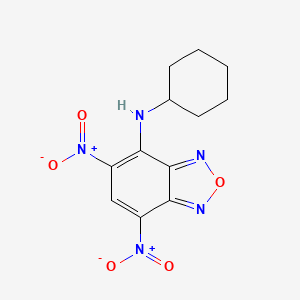![molecular formula C20H22N2OS B5224204 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the quinazolinone family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have shown that the compound exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. The compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce the production of reactive oxygen species (ROS), which are known to play a role in the induction of apoptosis. In addition, the compound has been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, while decreasing the expression of anti-apoptotic proteins, such as Bcl-2. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of using 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone. One of the directions is to investigate the compound's potential as an antiviral and antimicrobial agent. Another direction is to explore the compound's activity against other cancer types, such as leukemia and melanoma. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its chemical structure for improved solubility and bioavailability.
合成方法
The synthesis of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzyl alcohol with 3-methylbutyl isothiocyanate in the presence of a base, such as potassium carbonate, to yield the target compound. Another method involves the reaction of 2-aminobenzyl alcohol with 3-methylbutyl isocyanate in the presence of a base, such as sodium hydride, followed by reaction with benzyl chloride to yield the target compound.
科学研究应用
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
3-benzyl-2-(3-methylbutylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15(2)12-13-24-20-21-18-11-7-6-10-17(18)19(23)22(20)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHOJDQFFBYMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)

![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)

![6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine](/img/structure/B5224143.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzoate](/img/structure/B5224158.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B5224184.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
